![molecular formula C16H12F5N5O2 B15005292 7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005292.png)
7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound, featuring a trifluoromethoxyphenyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal under specific conditions . The reaction conditions often require the use of oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Selective reduction of the triazolo[1,5-a]pyrimidine ring can yield dihydro derivatives.
Substitution: The trifluoromethoxyphenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (NaOCl, MnO2), reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit CDK2, a key enzyme involved in cell cycle regulation.
Agriculture: The compound’s antifungal and antibacterial properties make it a candidate for developing new agrochemicals.
Material Science: Its unique structure is explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, an enzyme complex crucial for cell cycle progression . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective against certain cancer cell lines, making it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar compounds include other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:
Compared to these compounds, 7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits unique properties due to the presence of the trifluoromethoxyphenyl group, which enhances its biological activity and stability .
Properties
Molecular Formula |
C16H12F5N5O2 |
---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12F5N5O2/c1-8-7-11(12(17)18)26-15(22-8)23-13(24-26)14(27)25(2)9-3-5-10(6-4-9)28-16(19,20)21/h3-7,12H,1-2H3 |
InChI Key |
ZMNOOPBZLGLMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)N(C)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.